4-Hydroxyquinoline-3,8-dicarboxylic acid
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Overview
Description
4-Hydroxyquinoline-3,8-dicarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 4-position and carboxylic acid groups at the 3 and 8 positions on the quinoline ring. It is known for its diverse biological and pharmaceutical activities, making it a valuable compound in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyquinoline-3,8-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols to improve yield and practicality .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like nano ZnO and ionic liquids are gaining popularity due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline-3,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Substitution reactions, especially at the hydroxyl and carboxyl groups, lead to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoline-2,4-diones, hydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-Hydroxyquinoline-3,8-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxyquinoline-3,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. It acts by inhibiting enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. The compound’s hydroxyl and carboxyl groups play a crucial role in binding to these targets, leading to the disruption of their normal functions .
Comparison with Similar Compounds
4-Hydroxyquinoline: Similar in structure but lacks the additional carboxylic acid groups.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of the 4-position.
Quinoline-2,4-dione: A related compound with different substitution patterns.
Uniqueness: 4-Hydroxyquinoline-3,8-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
IUPAC Name |
4-oxo-1H-quinoline-3,8-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-9-5-2-1-3-6(10(14)15)8(5)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLVBIBWUBXXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C(C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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